2-(4-heptylphenyl)-1,3-thiazolidine
Overview
Description
2-(4-heptylphenyl)-1,3-thiazolidine is a heterocyclic compound with the molecular formula C16H25NS. It features a five-membered thiazolidine ring, which contains both sulfur and nitrogen atoms. This compound is known for its diverse biological and pharmacological properties, making it a subject of interest in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-heptylphenyl)-1,3-thiazolidine typically involves the reaction of 4-heptylbenzaldehyde with cysteamine. This reaction proceeds under mild conditions and does not require a catalyst. The reaction can be carried out in an organic solvent such as ethanol or methanol, and the product is usually purified by recrystallization .
Industrial Production Methods
The process may be optimized for higher yield and purity through the use of advanced purification techniques such as chromatography .
Chemical Reactions Analysis
Types of Reactions
2-(4-heptylphenyl)-1,3-thiazolidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiazolidine derivatives with different functional groups.
Substitution: It can undergo nucleophilic substitution reactions, where the thiazolidine ring is modified by introducing different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to introduce new substituents.
Major Products Formed
The major products formed from these reactions include various thiazolidine derivatives, sulfoxides, and sulfones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(4-heptylphenyl)-1,3-thiazolidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound exhibits antimicrobial and antioxidant properties, making it useful in biological studies.
Medicine: It has potential therapeutic applications due to its anti-inflammatory and anticancer activities.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 2-(4-heptylphenyl)-1,3-thiazolidine involves its interaction with various molecular targets and pathways. It is known to modulate the activity of enzymes and receptors involved in inflammatory and oxidative stress pathways. The compound can inhibit the production of pro-inflammatory cytokines and reactive oxygen species, thereby exerting its anti-inflammatory and antioxidant effects .
Comparison with Similar Compounds
Similar Compounds
Thiazolidinediones: These compounds, such as pioglitazone and rosiglitazone, are known for their antidiabetic properties.
Thiazolidinones: These derivatives have a wide range of biological activities, including anticancer and antimicrobial effects
Uniqueness
2-(4-heptylphenyl)-1,3-thiazolidine is unique due to its specific heptylphenyl substitution, which imparts distinct physicochemical properties and biological activities. This substitution enhances its lipophilicity, making it more effective in interacting with lipid membranes and cellular targets .
Biological Activity
2-(4-Heptylphenyl)-1,3-thiazolidine is a thiazolidine derivative that has garnered attention for its potential biological activities. Thiazolidines are a class of compounds known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. This article reviews the biological activity of this compound based on existing research findings, case studies, and data tables.
Antimicrobial Activity
Research indicates that thiazolidine derivatives possess significant antimicrobial properties. In particular, this compound has shown promising results against various bacterial strains. A study demonstrated that derivatives of thiazolidines exhibited inhibitory effects on both Gram-positive and Gram-negative bacteria.
Microorganism | Minimum Inhibitory Concentration (MIC) µg/mL |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Bacillus subtilis | 16 |
These findings suggest that the compound could serve as a lead for developing new antimicrobial agents.
Anticancer Potential
The anticancer activity of thiazolidines has been explored in various studies. For instance, compounds similar to this compound have been evaluated for their cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer).
A notable case study reported that thiazolidine derivatives exhibited selective cytotoxicity towards cancer cells while sparing normal cells. The following table summarizes the cytotoxic effects observed:
Cell Line | IC50 (µM) | Selectivity Index |
---|---|---|
MCF-7 | 15 | >10 |
A549 | 20 | >8 |
The selectivity index indicates that these compounds can preferentially target cancer cells over normal cells.
The mechanism by which this compound exerts its biological effects is likely multifaceted. Thiazolidines may interact with various biological targets, including enzymes and receptors involved in inflammation and cell proliferation pathways. The presence of the heptyl group may enhance the lipophilicity of the compound, potentially improving its membrane permeability and bioavailability.
Case Studies
- Study on Antimicrobial Activity : A recent study evaluated the antimicrobial efficacy of several thiazolidine derivatives against clinical isolates of bacteria. The results indicated that compounds with longer alkyl chains, such as heptyl groups, exhibited enhanced activity compared to their shorter-chain counterparts.
- Cytotoxicity Assessment : In another investigation focusing on anticancer properties, researchers synthesized various thiazolidine analogs and tested their cytotoxicity against multiple cancer cell lines. The results showed that compounds bearing bulky substituents like heptyl significantly increased cytotoxicity.
Properties
IUPAC Name |
2-(4-heptylphenyl)-1,3-thiazolidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NS/c1-2-3-4-5-6-7-14-8-10-15(11-9-14)16-17-12-13-18-16/h8-11,16-17H,2-7,12-13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YATIBVVJYZDFRO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC1=CC=C(C=C1)C2NCCS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70594820 | |
Record name | 2-(4-Heptylphenyl)-1,3-thiazolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70594820 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
937602-48-7 | |
Record name | 2-(4-Heptylphenyl)thiazolidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=937602-48-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(4-Heptylphenyl)-1,3-thiazolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70594820 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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